(R)-(+)-1-Boc-3-aminopyrrolidine
Overview
Description
®-(+)-1-Boc-3-aminopyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with an amino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is often used to prevent the amino group from reacting during various synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Boc-3-aminopyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available ®-3-aminopyrrolidine.
Protection of the Amino Group: The amino group is protected by reacting ®-3-aminopyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1-Boc-3-aminopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and minimize waste.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Boc-3-aminopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields ®-3-aminopyrrolidine, while substitution reactions yield various substituted pyrrolidines.
Scientific Research Applications
®-(+)-1-Boc-3-aminopyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(+)-1-Boc-3-aminopyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in various synthetic pathways. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective functionalization.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Boc-3-aminopyrrolidine: The enantiomer of ®-(+)-1-Boc-3-aminopyrrolidine.
1-Boc-4-aminopiperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
1-Boc-3-aminopiperidine: Another similar compound with a piperidine ring and an amino group at the 3-position.
Uniqueness
®-(+)-1-Boc-3-aminopyrrolidine is unique due to its chiral nature and the presence of the Boc protecting group. This combination makes it a valuable intermediate in asymmetric synthesis and other applications requiring selective functionalization.
Biological Activity
(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant studies, providing a comprehensive overview of the compound.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 147081-49-0
- Density : 1.022 g/mL at 25 °C
- Boiling Point : 257.4 °C
- Melting Point : 243-244 °C
- Flash Point : 109.5 °C
Synthesis and Derivatives
This compound is synthesized primarily through various chemical methods, including asymmetric transformations and enzymatic resolutions. It serves as a precursor for several bioactive compounds, including:
- Descarboxamide analogs of amino acids.
- Histamine H3 receptor antagonists.
These derivatives are significant in developing treatments for conditions such as neurodegenerative diseases and metabolic disorders.
Pharmacological Applications
-
Histamine Receptor Modulation :
- This compound has been identified as a potential histamine H3 receptor antagonist. This activity suggests its use in treating conditions related to neurotransmitter imbalances, such as cognitive disorders and sleep disturbances.
-
Antidiabetic Agents :
- Research indicates that derivatives of this compound can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.
-
Neuroprotective Effects :
- Some studies have shown that compounds derived from this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s.
Table of Biological Activities
Notable Research
-
Histamine H3 Receptor Antagonists :
A study highlighted the synthesis of pyrrolidinyl derivatives, including this compound, which displayed significant antagonistic activity against the H3 receptor, suggesting therapeutic potential in cognitive enhancement therapies. -
DPP-IV Inhibitors :
Research has indicated that derivatives of this compound can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism, demonstrating promise as antidiabetic agents. -
Neuroprotective Mechanisms :
Investigations into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, supporting its potential use in neurodegenerative disease management.
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933026 | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-49-0 | |
Record name | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147081-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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